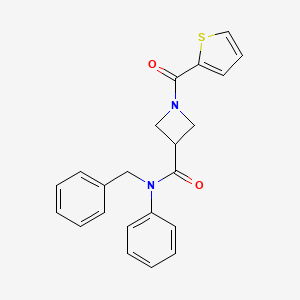

N-benzyl-N-phenyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Description

N-benzyl-N-phenyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a central azetidine ring (a four-membered nitrogen-containing heterocycle). Key structural features include:

- Azetidine core: Positioned at the center, substituted at the 1-position by a thiophene-2-carbonyl group and at the 3-position by a carboxamide moiety.

- Thiophene-2-carbonyl: A sulfur-containing heterocyclic group contributing to electronic and steric properties.

This compound’s synthesis likely involves multi-step organic reactions, such as amidation and cyclization, as inferred from methodologies in related studies . Characterization techniques like NMR and UV spectroscopy (as employed in for analogous compounds) are critical for structural validation .

Properties

IUPAC Name |

N-benzyl-N-phenyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c25-21(18-15-23(16-18)22(26)20-12-7-13-27-20)24(19-10-5-2-6-11-19)14-17-8-3-1-4-9-17/h1-13,18H,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDRTZVYPQIDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CS2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus have been reported to show various activities. For instance, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease.

Mode of Action

It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to changes in the compound and its interaction with its targets.

Biological Activity

N-benzyl-N-phenyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes an azetidine ring and a thiophene carbonyl moiety. Its chemical formula is , and it exhibits properties typical of heterocyclic compounds.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research has shown promising results in inhibiting cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : The compound's interaction with NURR-1 nuclear receptors points to possible neuroprotective effects, particularly relevant in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 12.5 µM. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

Research conducted on the MCF-7 breast cancer cell line revealed that the compound inhibited cell proliferation effectively at concentrations as low as 8.5 µM. This activity is attributed to its ability to induce apoptosis, warranting further investigation into its mechanism of action.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : Interaction with nuclear receptors like NURR-1 could mediate neuroprotective effects by regulating gene expression related to neuronal survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Carboxamides

Compounds with thiophene-carboxamide backbones (e.g., N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) ) share functional group similarities but differ in:

- Substituent Position : The target compound’s thiophene-2-carbonyl group contrasts with thiophene-3-carboxamide derivatives (e.g., N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) ). Positional isomers may exhibit distinct electronic profiles and binding affinities.

- Azetidine vs.

Table 1: Structural Comparison of Thiophene Carboxamides

Carboxamide Derivatives with Heterocyclic Moieties

Compounds such as 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) highlight:

- Heterocycle Variability : Replacement of azetidine with furan (as in 97d) reduces ring strain but may decrease metabolic stability.

- Functional Group Impact : Hydrazinyl-oxoethyl side chains (e.g., 97d, 98a) introduce hydrogen-bonding capacity, whereas the target compound’s benzyl/phenyl groups prioritize hydrophobic interactions.

Lumping Strategy and Property Predictions

’s "lumping strategy" suggests structurally similar compounds (e.g., those with thiophene-carboxamide backbones) may share physicochemical properties like solubility, logP, or reactivity . For example:

- Electron-Deficient Thiophene: The thiophene-2-carbonyl group in the target compound could enhance electrophilicity compared to non-carbonyl analogs.

- Steric Effects : The N-benzyl-N-phenyl substitution may hinder rotational freedom, affecting binding kinetics relative to smaller substituents (e.g., N-ethyl in 98b).

Key Research Findings

- Synthetic Accessibility : The azetidine core poses synthetic challenges compared to five-membered heterocycles, requiring optimized cyclization conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.